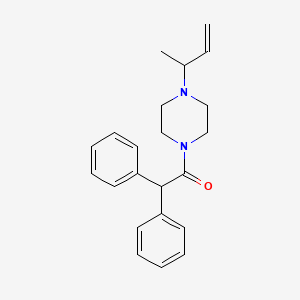
Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)-: is a complex organic compound that belongs to the class of piperazines This compound is characterized by the presence of a diphenylacetyl group and a 1-methyl-2-propenyl group attached to the piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Diphenylacetyl Group: The diphenylacetyl group can be introduced through an acylation reaction using diphenylacetyl chloride in the presence of a base such as pyridine.
Addition of the 1-Methyl-2-Propenyl Group: The 1-methyl-2-propenyl group can be added via an alkylation reaction using an appropriate alkyl halide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1-methyl-2-propenyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the diphenylacetyl group, converting it to a diphenylmethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of diphenylmethyl derivatives.
Substitution: Introduction of various functional groups onto the piperazine ring.
科学的研究の応用
Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiparasitic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Piperazine, 1-(diphenylacetyl)-4-(2-propenyl)-: Similar structure but with a different alkyl group.
Piperazine, 1-(benzoyl)-4-(1-methyl-2-propenyl)-: Contains a benzoyl group instead of a diphenylacetyl group.
Piperazine, 1-(diphenylacetyl)-4-(ethyl)-: Contains an ethyl group instead of a 1-methyl-2-propenyl group.
Uniqueness
Piperazine, 1-(diphenylacetyl)-4-(1-methyl-2-propenyl)- is unique due to the specific combination of the diphenylacetyl and 1-methyl-2-propenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
798564-34-8 |
|---|---|
分子式 |
C22H26N2O |
分子量 |
334.5 g/mol |
IUPAC名 |
1-(4-but-3-en-2-ylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C22H26N2O/c1-3-18(2)23-14-16-24(17-15-23)22(25)21(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h3-13,18,21H,1,14-17H2,2H3 |
InChIキー |
OLHALLKIFLLQKI-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)N1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,3-Dimethylbutan-2-yl)oxy]-2,3,5,6-tetramethylphenol](/img/structure/B14206721.png)
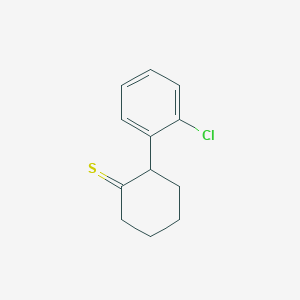
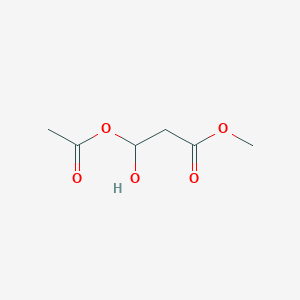

![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
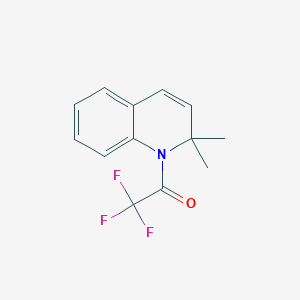
![1,1'-{(2,3-Dimethylbutane-2,3-diyl)bis[(4,1-phenylene)methylene]}dibenzene](/img/structure/B14206783.png)
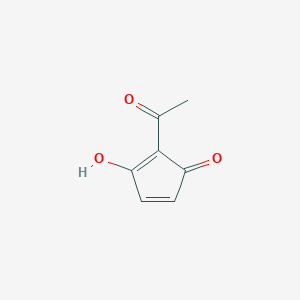
phosphanium bromide](/img/structure/B14206789.png)
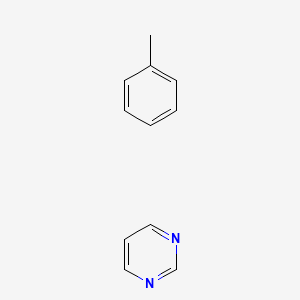
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
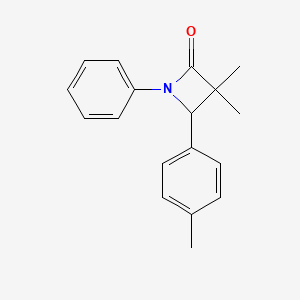
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
![2-Oxazolidinone, 3-[[(3R,4R)-2,3-diphenyl-4-isoxazolidinyl]carbonyl]-](/img/structure/B14206813.png)
